molecular formula C12H16O2 B1395854 (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol CAS No. 61370-82-9

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol

Cat. No. B1395854
CAS RN: 61370-82-9
M. Wt: 192.25 g/mol
InChI Key: OAEWXCFCAKUNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol” is a chemical compound with the molecular formula C11H14O . It is also known as Chroman, 2,2-dimethyl- .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is MITIYLBEZOKYLX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 162.2283 .

Scientific Research Applications

Antibacterial Activity

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol has been identified in a study as part of the chemical composition of Gunnera perpensa, showing significant antimicrobial properties. This compound exhibited notable activity against yeast infections like Cryptococcus neoformans and Candida albicans (Drewes et al., 2005).

Synthesis of Heteroarotinoids

This compound has been synthesized for use in the development of heteroarotinoids, which have demonstrated promising activity in various assays related to trans-retinoic acid. The synthesis process involves multiple steps, including cyclization and acetylation (Sunthankar et al., 1990).

Pharmacological Activity

In pharmacological studies, derivatives of this compound were evaluated for their effects on rat uterine, aortic rings, and pancreatic β-cells. Some derivatives exhibited strong myorelaxant activity, especially those with a bromine atom at the 6-position of the dihydrobenzopyran ring (Khelili et al., 2012).

Solubility of Sickle Hemoglobin

The compound's influence on the solubility of deoxy-Hb S, a form of hemoglobin involved in sickle cell disease, has been investigated. Studies showed that this compound, along with ethanol, can increase the solubility of deoxy-Hb S (Poillon & Bertles, 1977).

Enantiomeric Purity Determination

The enantiomeric purity of synthetic intermediates of new 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans was successfully determined using anionic cyclodextrin and an ionic liquid. This process is vital for the development of enantiomerically pure pharmaceutical compounds (Rousseau et al., 2010).

properties

IUPAC Name

(2,2-dimethyl-3,4-dihydrochromen-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWXCFCAKUNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716896
Record name (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol

CAS RN

61370-82-9
Record name (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.